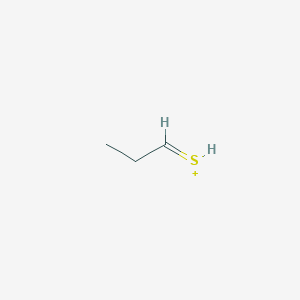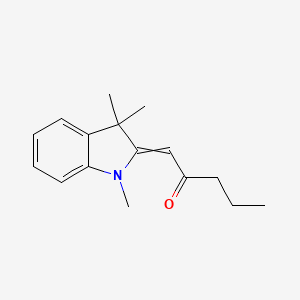
1-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pentan-2-one is an organic compound known for its unique structural properties and diverse applications This compound is characterized by its indole-based core, which is modified with a pentan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pentan-2-one typically involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with pentan-2-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids or bases, can enhance the reaction rate and selectivity. Purification of the final product is achieved through techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pentan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and photochromic materials.
Wirkmechanismus
The mechanism of action of 1-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Vergleich Mit ähnlichen Verbindungen
1,3,3-Trimethylindolino-6’-nitrobenzopyrylospiran: Known for its photochromic properties.
1,3,3-Trimethyl-6-nitrospiro(indoline-2,2’-benzopyran): Used in optical data storage applications.
1,3,3-Trimethyl-8-methoxy-6-nitrospiro(indoline-2,2’-benzopyran): Exhibits enhanced quantum yield in photochemical systems.
Uniqueness: 1-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pentan-2-one stands out due to its versatile reactivity and potential applications across multiple scientific disciplines. Its unique structural features allow for diverse chemical modifications, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
64473-13-8 |
|---|---|
Molekularformel |
C16H21NO |
Molekulargewicht |
243.34 g/mol |
IUPAC-Name |
1-(1,3,3-trimethylindol-2-ylidene)pentan-2-one |
InChI |
InChI=1S/C16H21NO/c1-5-8-12(18)11-15-16(2,3)13-9-6-7-10-14(13)17(15)4/h6-7,9-11H,5,8H2,1-4H3 |
InChI-Schlüssel |
WRJGKRANRXRDQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C=C1C(C2=CC=CC=C2N1C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



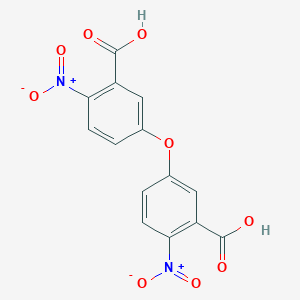
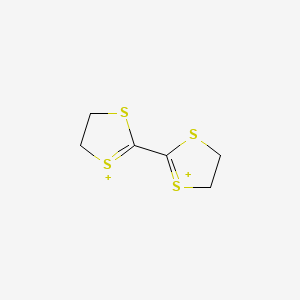
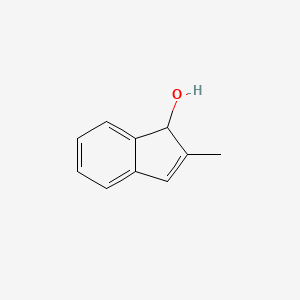

![4-[(2Z)-2-(2-Hydroxy-3-methyl-4-oxonaphthalen-1(4H)-ylidene)hydrazino]benzoic acid](/img/structure/B14488735.png)
![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)
![Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)-](/img/structure/B14488749.png)
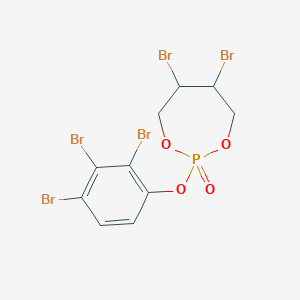

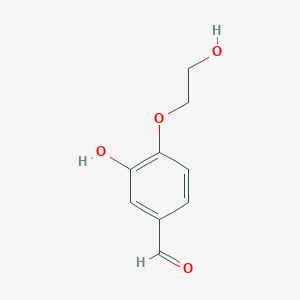
![1,1'-[(4-Anilinophenyl)azanediyl]di(propan-2-ol)](/img/structure/B14488776.png)
![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)
